molecular formula C13H12N4O2S2 B13364034 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13364034
M. Wt: 320.4 g/mol
InChI Key: DFGSPAPIWXAEIC-UHFFFAOYSA-N
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Description

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a benzodioxin ring, a triazole ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol with an appropriate dihalide under basic conditions.

    Synthesis of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine with a suitable nitrile or ester, followed by cyclization.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the reaction of thiosemicarbazide with a suitable carbonyl compound, followed by cyclization.

    Coupling Reactions: The final compound is obtained by coupling the benzodioxin, triazole, and thiadiazole intermediates under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: It can be used in the development of new materials with unique electronic, optical, or mechanical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and polymers.

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]oxadiazole
  • 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C13H12N4O2S2

Molecular Weight

320.4 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(methylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H12N4O2S2/c1-20-7-11-14-15-13-17(11)16-12(21-13)8-2-3-9-10(6-8)19-5-4-18-9/h2-3,6H,4-5,7H2,1H3

InChI Key

DFGSPAPIWXAEIC-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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